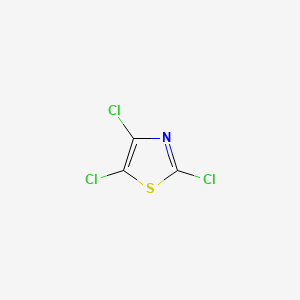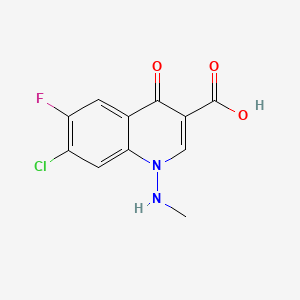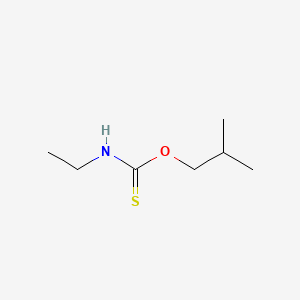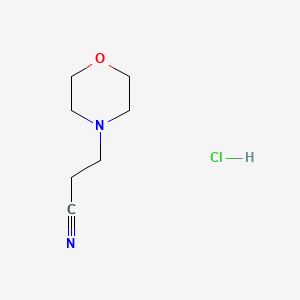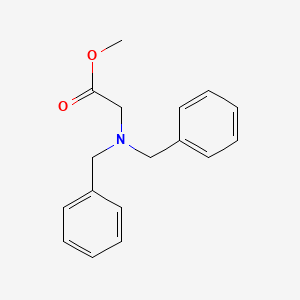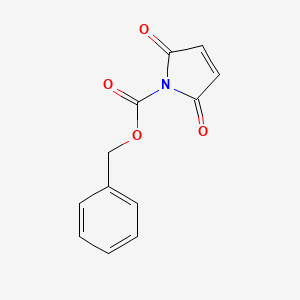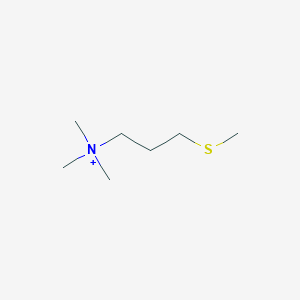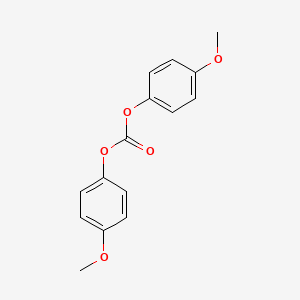
Carbonate de bis(4-méthoxyphényle)
Vue d'ensemble
Description
Bis(4-methoxyphenyl) carbonate is a chemical compound with the molecular formula C15H14O5 . It has a molecular weight of 274.27 .
Synthesis Analysis
Bis(4-methoxyphenyl) carbonate can be synthesized using various methods . One method involves the reaction of 4-methoxyphenol with 4-methoxyphenyl chloroformate in the presence of pyridine in dichloromethane at 0 - 20°C . The residue obtained from this reaction is diluted with ethyl acetate, and the organic layer is washed with a saturated aqueous sodium chloride solution. The organic layer is then dried over anhydrous magnesium sulfate and evaporated to dryness in vacuo to afford bis(4-methoxyphenyl) dicarbonate .Molecular Structure Analysis
The molecular structure of Bis(4-methoxyphenyl) carbonate has been confirmed by 1H NMR, 13C NMR and FTIR . The structure of the compound has also been characterized by X-ray diffraction .Chemical Reactions Analysis
Bis(4-methoxyphenyl) carbonate can undergo various chemical reactions. For instance, it can undergo hydrolysis to form the corresponding quinone imine oxide and methanol . The methoxide ion formed from methanol can then reduce the oxoammonium cation to intermediate bis(4-methoxyphenyl)-hydroxylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of Bis(4-methoxyphenyl) carbonate include a molecular weight of 274.27 and a molecular formula of C15H14O5 . The compound has been confirmed by 1H NMR, 13C NMR and FTIR .Applications De Recherche Scientifique
Synthèse d'agents thérapeutiques
Le carbonate de bis(4-méthoxyphényle) a été utilisé dans la synthèse d'agents thérapeutiques. Une étude détaille le mécanisme de synthèse utilisant des réactifs verts, le carbonate de diméthyle et la vanilline, soulignant son application potentielle en tant qu'agent thérapeutique .
Propriétés anti-cancéreuses
Des nanoparticules de base de Schiff modifiées, créées par réticulation de la chitosane avec du carbonate de bis(4-méthoxyphényle), ont démontré une capacité de piégeage des radicaux libres et des propriétés anti-cancéreuses. Ces nanoparticules peuvent libérer de la vanilline et de la chitosane dans des microenvironnements cancérigènes spécifiques .
Recherche en protéomique
Ce composé est également utilisé dans la recherche en protéomique, où il est utilisé pour diverses études liées aux protéines en raison de ses propriétés moléculaires .
Mécanisme D'action
Target of Action
Bis(4-methoxyphenyl) carbonate, also known as FMPC, has been synthesized for application as a therapeutic agent . The primary targets of this compound are cancer cells . The compound exhibits significant radical scavenging potential and anticancer property .
Mode of Action
The mode of action of Bis(4-methoxyphenyl) carbonate involves interaction with its targets, leading to changes in the cellular environment. The carbonate ester backbone and the moiety present in chitosan-FMPC-nanoparticles, undergo hydrolysis at the targeted cancer causing microenvironment to release vanillin and chitosan and enhance the anticancer activity .
Biochemical Pathways
The compound is known to undergo hydrolysis in the cancer-causing microenvironment, releasing vanillin and chitosan . This suggests that it may interact with biochemical pathways related to these substances.
Pharmacokinetics
The compound’s ability to undergo hydrolysis in the cancer-causing microenvironment suggests that it may have unique bioavailability characteristics .
Result of Action
The result of Bis(4-methoxyphenyl) carbonate’s action is the enhancement of anticancer activity. Both FMPC and C-FMPC-Nps exhibit a dose-dependent cytotoxicity towards different cell lines . This suggests that the compound may have a significant impact on cellular health and viability in the context of cancer.
Action Environment
The action of Bis(4-methoxyphenyl) carbonate is influenced by the microenvironment of cancer cells. The compound undergoes hydrolysis specifically in the cancer-causing microenvironment, which triggers the release of vanillin and chitosan and enhances its anticancer activity . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH, enzymatic activity, and other characteristics of the cancer cell microenvironment.
Orientations Futures
Bis(4-methoxyphenyl) carbonate has potential applications in the field of perovskite solar cells (PSC). Modulating the electron-deficiency of the π-bridged units in bis(4-methoxyphenyl)amine-based hole-transporting materials can improve hole mobility and the performances of PSC devices . The compound can also be used as a therapeutic agent .
Propriétés
IUPAC Name |
bis(4-methoxyphenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-17-11-3-7-13(8-4-11)19-15(16)20-14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBTWSPZTNYNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396504 | |
| Record name | bis(4-methoxyphenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5676-71-1 | |
| Record name | bis(4-methoxyphenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





